4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one
Description
4-(4-Ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a heterocyclic compound featuring a pyrrol-2-one core substituted with distinct functional groups: a 4-ethoxybenzoyl moiety at position 4, a hydroxyl group at position 3, a 5-methyl-1,3,4-thiadiazol-2-yl ring at position 1, and a 4-isopropylphenyl group at position 3. The ethoxy and isopropyl substituents likely enhance lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-5-32-19-12-10-18(11-13-19)22(29)20-21(17-8-6-16(7-9-17)14(2)3)28(24(31)23(20)30)25-27-26-15(4)33-25/h6-14,21,29H,5H2,1-4H3/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOFCRRCOWZJLM-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)C(C)C)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of the compound is , and it features multiple functional groups that contribute to its reactivity and biological activity. The synthesis typically involves multi-step reactions starting from simpler precursors, often utilizing methods like N-acylation , condensation , and cyclization .
Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | N-acylation | Ethoxybenzoyl chloride | High |
| 2 | Condensation | 5-Methyl-1,3,4-thiadiazole | Moderate |
| 3 | Cyclization | Propan-2-yl phenol derivatives | Variable |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The target compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
Case Study: Antimicrobial Screening
A study published in Molecules demonstrated that derivatives of thiadiazoles possess antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was found to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Anticancer Properties
The pyrrole derivatives are known for their anticancer activities. The target compound has been evaluated for cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study: Cytotoxicity Assay
In vitro studies revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values were determined to be significantly lower than those of control compounds, indicating high efficacy .
Material Science Applications
The unique structural properties of the compound make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.
OLEDs
Research has shown that compounds with similar structures can serve as effective emissive layers in OLEDs due to their ability to facilitate charge transport and luminescence.
Data Table: OLED Performance Metrics
| Compound | Emission Wavelength (nm) | Efficiency (cd/A) |
|---|---|---|
| Target Compound | 520 | 15 |
| Control Compound A | 510 | 12 |
| Control Compound B | 530 | 10 |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the benzoyl, phenyl, or heterocyclic moieties. These variations impact molecular geometry, intermolecular interactions, and bioactivity:
Key Observations :
- Aryl Substitutions : Isopropyl groups (target compound) provide moderate steric bulk compared to tert-butyl (), which may optimize binding pocket interactions in therapeutic targets .
- Heterocyclic Moieties : Thiadiazole rings (target compound) exhibit stronger hydrogen-bond acceptor capacity than triazoles (), influencing protein-ligand interactions .
Physicochemical Properties
Comparative data on melting points, solubility, and crystallinity highlight substituent effects:
Notes:
- The target compound’s lower melting point vs. Compound 20 (263–265°C) suggests reduced intermolecular forces due to isopropyl vs. tert-butyl groups .
- Chlorophenyl derivatives () exhibit higher aqueous solubility due to halogen-water dipole interactions .
Yield Optimization :
- tert-Butyl derivatives () achieve 62% yield, whereas dimethylamino analogues (e.g., Compound 21) show lower yields (~50%) due to steric and electronic challenges .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step condensation reactions. For example, analogous pyrrolone derivatives are prepared by refluxing intermediates (e.g., substituted aldehydes) with catalysts like glacial acetic acid, followed by purification via recrystallization . Key parameters include:
- Reagent stoichiometry : Use 1.0–1.2 equivalents of aryl aldehydes to avoid side reactions.
- Reaction time : Monitor progress via TLC; typical reflux durations range from 3–8 hours .
- Solvent selection : Ethanol or DMF-EtOH mixtures improve solubility and crystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use a combination of:
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS detects [M+H]⁺ ions with high resolution, as shown for similar compounds with m/z ~400–500) .
- ¹H/¹³C NMR : Assign signals for ethoxybenzoyl, thiadiazole, and isopropylphenyl groups. For example, aromatic protons appear at δ 6.8–8.2 ppm, while hydroxy protons resonate near δ 10–12 ppm .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction mechanisms for key cyclization steps be elucidated?
- Methodology :
- Intermediate trapping : Use low-temperature quenching to isolate intermediates (e.g., enolates or Schiff bases) for NMR analysis .
- Computational modeling : Apply DFT calculations to map energy profiles for cyclization, focusing on thiadiazole ring formation .
- Kinetic studies : Vary reaction temperatures (25–80°C) to determine activation energy via Arrhenius plots .
Q. What structural modifications enhance bioactivity while maintaining stability?
- Methodology :
- SAR studies : Replace substituents (e.g., ethoxybenzoyl with methoxy or halogenated analogs) and evaluate effects on target binding (e.g., enzyme inhibition assays) .
- Stability testing : Expose derivatives to simulated physiological conditions (pH 2–9, 37°C) and monitor degradation via HPLC .
Q. How can contradictory yield data from different synthetic protocols be resolved?
- Methodology :
- Design of experiments (DoE) : Use factorial designs to test interactions between variables (e.g., solvent polarity, catalyst concentration) .
- Reproducibility checks : Validate protocols across labs with standardized reagents and equipment (e.g., calibrated reflux condensers) .
Experimental Design & Data Analysis
Q. What experimental designs are suitable for evaluating pharmacological activity?
- Methodology :
- Randomized block designs : Assign treatment groups (e.g., compound concentrations) to minimize bias, as applied in phytochemical studies with split-plot arrangements .
- Positive/negative controls : Include reference inhibitors or vehicle-only groups to contextualize bioactivity data .
Q. How should stability studies be structured to assess environmental or metabolic degradation?
- Methodology :
- Hydrolytic degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by LC-MS analysis to identify breakdown products .
- Photostability testing : Expose samples to UV light (300–400 nm) and quantify degradation via UV-Vis spectroscopy .
Analytical Challenges
Q. What strategies mitigate analytical interference from complex structural features?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
